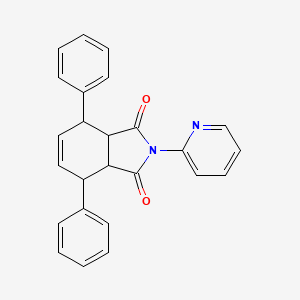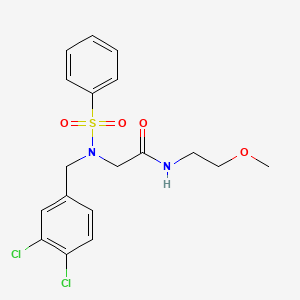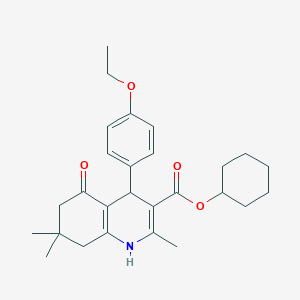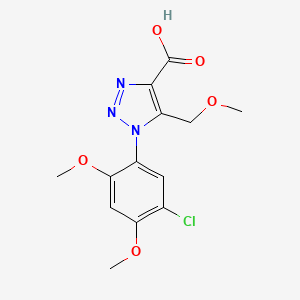![molecular formula C12H9BrN2O2S B12494708 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tricyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der tricyclischen Grundstruktur, gefolgt von der Einführung der Brom- und Dioxo-Funktionsgruppen. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend, um die gewünschte Produktausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab beinhalten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern können die Effizienz und Skalierbarkeit der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder den Oxidationszustand der Verbindung zu verringern.
Substitution: Halogenatome, wie Brom, können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Lösungsmittelwahl, Temperatur und pH-Wert werden basierend auf der gewünschten Transformation optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsprodukte Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während Substitutionsreaktionen eine große Bandbreite an neuen funktionellen Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich ihrer Wechselwirkungen mit Enzymen und anderen Biomolekülen.
Medizin: Die Forschung kann ihr Potenzial als pharmazeutisches Mittel untersuchen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Die Verbindung kann bei der Produktion von Spezialchemikalien, Materialien und anderen Industrieprodukten eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie Enzymhemmung oder -aktivierung, Modulation von Signalwegen und Veränderungen von Zellprozessen. Detaillierte Studien zum Wirkmechanismus der Verbindung können Einblicke in ihre potenziellen therapeutischen Anwendungen liefern.
Wissenschaftliche Forschungsanwendungen
12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism of action of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8,8-Dioxo-8λ6-thia-2,3,5,7-tetraazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-11-carbonsäure
- 1-{12-Brom-8-thiatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaen-4-yl}ethan-1-on
- Ethyl-12-brom-7,7-dioxo-5-phenyl-8-oxa-7λ6-thia-6-azatricyclo[7.4.0.02,6]trideca-1(9),3,10,12-tetraen-4-carboxylat
Einzigartigkeit
Die Einzigartigkeit von 12-Brom-8,8-dioxo-8λ6-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraen-7-carbonitril liegt in seinen spezifischen strukturellen Merkmalen und funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Sein tricyclisches Gerüst und das Vorhandensein von Brom- und Dioxo-Gruppen machen es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C12H9BrN2O2S |
|---|---|
Molekulargewicht |
325.18 g/mol |
IUPAC-Name |
8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
KFPCUWOJDXQCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B12494634.png)


![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)

![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)

![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
